molecular formula C9H17NO B14067110 Pyrrolidine, 1-valeryl- CAS No. 4419-57-2

Pyrrolidine, 1-valeryl-

Cat. No.: B14067110
CAS No.: 4419-57-2
M. Wt: 155.24 g/mol
InChI Key: MWRDLBOZBMQUBD-UHFFFAOYSA-N
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Description

Contextualization within N-Acylpyrrolidine Chemistry

Pyrrolidine (B122466), 1-valeryl-, also known as N-pentanoylpyrrolidine, belongs to the N-acylpyrrolidine class of organic compounds. foodb.ca This classification signifies that a valeryl group (a five-carbon acyl group) is attached to the nitrogen atom of a pyrrolidine ring. foodb.ca N-acylpyrrolidines are characterized by a tertiary carboxylic acid amide functional group. foodb.ca The chemistry of N-acylpyrrolidines is diverse, with various derivatives being explored for their potential applications in medicinal chemistry and materials science. ontosight.aiacs.orgacs.org The nature of the acyl group significantly influences the compound's physical and chemical properties, including its solubility, reactivity, and biological interactions. ontosight.ai

Significance of the Pyrrolidine Scaffold in Advanced Chemical Systems

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of biologically active molecules and natural products. tandfonline.comfrontiersin.org Its prevalence in drug discovery is due to its unique physicochemical properties, such as hydrophilicity, basicity, and a rigid, three-dimensional structure. tandfonline.comnih.gov This non-planar ring system allows for a greater exploration of three-dimensional space compared to flat aromatic rings, a desirable trait in drug design. nih.govresearchgate.net

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. tandfonline.comfrontiersin.org The stereochemistry of the pyrrolidine ring is also crucial, as different spatial arrangements of substituents can lead to distinct biological profiles. researchgate.netnih.gov

Properties

CAS No.

4419-57-2

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C9H17NO/c1-2-3-6-9(11)10-7-4-5-8-10/h2-8H2,1H3

InChI Key

MWRDLBOZBMQUBD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCCC1

Origin of Product

United States

Chemical and Physical Properties

Pyrrolidine (B122466), 1-valeryl- is a chemical compound with the molecular formula C9H17NO. nih.gov

PropertyValue
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 1-pyrrolidin-1-ylpentan-1-one
CAS Number 4419-57-2
Synonyms N-Pentanoylpyrrolidine, 1-(1-Oxopentyl)pyrrolidine

This data is compiled from PubChem. nih.gov

Synthesis and Manufacturing

The synthesis of N-acylpyrrolidines like Pyrrolidine (B122466), 1-valeryl- can be achieved through various methods. A common laboratory-scale synthesis involves the acylation of pyrrolidine with a valeryl derivative, such as valeryl chloride or valeric anhydride, often in the presence of a base to neutralize the acid byproduct.

A notable asymmetric synthesis of a highly substituted N-acylpyrrolidine has been described on a multi-kilogram scale. acs.orgacs.org This process features a [3+2] cycloaddition of an azomethine ylide with an acrylate (B77674), catalyzed by a silver acetate (B1210297) and cinchona alkaloid complex. acs.orgacs.org This method allows for high diastereoselectivity and enantioselectivity. acs.org The synthesis also highlights an efficient N-acylation step. acs.org

Computational Chemistry and Theoretical Modeling of Pyrrolidine, 1 Valeryl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the molecular Schrödinger equation to provide information about electron distribution and reactivity. wikipedia.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.org DFT studies on related N-acylpyrrolidine and other pyrrolidine (B122466) derivatives provide a framework for understanding the electronic characteristics of Pyrrolidine, 1-valeryl-. For instance, DFT calculations have been employed to rationalize the stereochemical outcomes of reactions involving spiropyrrolidines, demonstrating the predictive power of this approach. mdpi.com In studies of pyrrolidine derivatives, DFT has been used to determine reaction mechanisms, such as the stereoselective synthesis of cyclobutanes from pyrrolidines, by calculating the activation energies of key steps. acs.org The ruthenium tetroxide-mediated oxidation of N-substituted pyrrolidines has also been studied using DFT, confirming a concerted cycloaddition mechanism. beilstein-journals.org These examples highlight how DFT can be applied to elucidate reaction pathways and predict the stability of intermediates and transition states for reactions involving the pyrrolidine scaffold.

Table 1: Representative Applications of DFT in Pyrrolidine Chemistry

Studied SystemComputational FocusKey FindingReference
SpiropyrrolidinesStereochemical outcomeRationalization of observed stereochemistry mdpi.com
Pyrrolidine contraction to cyclobutaneReaction mechanism and activation energyIdentification of the rate-determining step acs.org
N-substituted pyrrolidinesOxidation mechanismConfirmation of a concerted (3+2) cycloaddition beilstein-journals.org
Spirooxindole pyrrolidine derivativesReaction mechanism and stereoselectivityPrediction of four closely lying transition states rsc.orgrsc.org

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides insights into the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For N-heterocyclic compounds, including pyrrolidine derivatives, the electronic properties can be quantified and compared using various metrics. rsc.orgnih.gov In the case of N-acylpyrrolidines, the amide functionality significantly influences the electronic landscape. The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which affects the electron density distribution across the molecule. This delocalization can influence the reactivity of the pyrrolidine ring, particularly at the α-carbon positions. canada.ca Computational studies on related tertiary amides have shown that stereoelectronic effects, specifically the alignment of the C-H bond with the amide π-system, play a crucial role in their reactivity. canada.ca

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nextmol.com By simulating the movements of atoms, MD can provide a detailed picture of the conformational landscape of a molecule, identifying stable conformers and the transitions between them.

For Pyrrolidine, 1-valeryl-, the five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The specific conformation can be influenced by the nature of the substituent on the nitrogen atom. researchgate.net Conformational studies on N-substituted pyrrolidines have been carried out using computational methods to investigate their dynamic behavior. researchgate.net These studies often involve a conformational search to identify low-energy conformers, followed by an analysis of their relative populations. researchgate.netconflex.net For N-acetylpyrrolidine, a model for proline-containing peptides, ab initio energy surfaces have been used to determine the potentials of mean force for virtual bond deformation, which is crucial for understanding protein folding. nih.gov Such analyses can reveal the preferred spatial arrangement of the valeryl group relative to the pyrrolidine ring, which is important for understanding its interactions with other molecules.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in drug discovery and medicinal chemistry. nih.gov These methods aim to identify the relationships between the chemical structure of a compound and its biological activity.

While specific SAR and QSAR studies on Pyrrolidine, 1-valeryl- are not extensively documented, research on related pyrrolidine derivatives provides valuable insights. For example, SAR studies on pyrrolidine amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) have shown that modifications to the terminal phenyl group and the linker can significantly affect potency and selectivity. nih.gov Similarly, SAR studies of pyrimidine-4-carboxamides containing a pyrrolidine moiety led to the identification of potent N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors. nih.gov

QSAR models use statistical methods to correlate physicochemical properties or structural features of molecules with their biological activities. researchgate.nettandfonline.com For instance, 3D-QSAR studies on 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors have been used to build predictive models and visualize the contributions of different fields (steric, electrostatic, etc.) to the activity. nih.gov Such models can guide the design of new, more potent compounds. nih.govnih.gov

Table 2: Examples of SAR/QSAR Studies on Pyrrolidine Derivatives

Compound ClassTargetKey FindingsReference
Pyrrolidine amidesNAAALipophilicity of substituents and linker conformation influence potency and selectivity. nih.gov
Pyrimidine-4-carboxamidesNAPE-PLDSubstitution on the pyrrolidine ring affects lipophilicity and inhibitory activity. nih.gov
1,3,4-Trisubstituted pyrrolidinesCCR5 ReceptorCoMFA and CoMSIA models identified key steric and electrostatic features for binding. nih.gov
Pyrrolidine-based inhibitorsMcl-13D-QSAR models guided the design of new potent inhibitors. nih.gov

Ligand-Receptor Docking Studies (for biochemical interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. scispace.com This method is widely used to understand the binding mode of a ligand and to predict its binding affinity.

In the context of Pyrrolidine, 1-valeryl- and its derivatives, docking studies can elucidate how these molecules might interact with biological targets. For example, docking studies of pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase have shown good agreement with experimental data, revealing key binding interactions within the active sites of these enzymes. nih.gov Similarly, docking studies of pyrrolidine amide derivatives with the NAAA enzyme have helped to explain their inhibitory mechanism. nih.gov The docking of N-caffeoylpyrrolidine into the Top1 protein receptor has suggested potential hydrogen bonding interactions that could contribute to its anticancer activity. japsonline.com These studies demonstrate the utility of molecular docking in rationalizing the biological activity of pyrrolidine-containing compounds and in guiding the design of new inhibitors. nih.govnih.govjapsonline.com

Chemical Reactivity and Mechanistic Investigations of Pyrrolidine, 1 Valeryl

Nucleophilic and Electrophilic Properties of the Amide Moiety

The amide group in Pyrrolidine (B122466), 1-valeryl- possesses both nucleophilic and electrophilic characteristics, largely dictated by resonance. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance hybrid. This delocalization has several significant consequences:

Reduced Nucleophilicity of Nitrogen: The delocalization of the nitrogen lone pair significantly decreases its availability for donation, rendering the nitrogen atom in Pyrrolidine, 1-valeryl- much less nucleophilic and basic compared to the parent pyrrolidine amine.

Enhanced Nucleophilicity of Oxygen: Conversely, the resonance structure places partial negative charge on the carbonyl oxygen, making it the most nucleophilic and basic site in the molecule. Protonation or coordination with Lewis acids occurs preferentially at the oxygen atom.

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon bears a partial positive charge and is thus electrophilic. It is susceptible to attack by nucleophiles. However, amides are generally less reactive electrophiles than corresponding esters or acid chlorides due to the electron-donating effect of the nitrogen. The electrophilicity of the carbonyl carbon can be significantly enhanced by coordination of the carbonyl oxygen with a proton or Lewis acid, which makes the carbon more electron-deficient and susceptible to nucleophilic attack.

The reactivity of related N-acylpyrrolidines has been explored in various contexts. For instance, in the synthesis of matrix metalloproteinase (MMP) inhibitors, the pyrrolidine ring serves as a crucial scaffold, and the reactivity of the acyl group is central to the molecule's interactions and further transformations. acs.org Modern computational approaches, including machine learning, are being developed to create holistic prediction models for quantifying the nucleophilicity (N) and electrophilicity (E) of organic molecules, which can provide at-a-glance assessments of chemical reactivity for compounds like Pyrrolidine, 1-valeryl-. chemrxiv.orgresearchgate.net

Mass spectrometry studies of N-acylpyrrolidines, including the N-acetyl, N-propionyl, and N-valeryl derivatives, have shed light on their fragmentation patterns. Under electron impact, a primary fragmentation pathway involves α-cleavage to the nitrogen, followed by a hydrogen rearrangement from the acyl chain and the elimination of a ketene. researchgate.net This indicates a preference for a four-membered transition state, highlighting the intrinsic chemical properties and bond stabilities within the molecule. researchgate.net

PropertyDescriptionInfluencing Factors
Nitrogen Nucleophilicity LowResonance delocalization of the nitrogen lone pair into the carbonyl group.
Oxygen Nucleophilicity ModeratePartial negative charge due to resonance; primary site for protonation and Lewis acid coordination.
Carbonyl Carbon Electrophilicity Moderate (can be enhanced)Partial positive charge; reactivity is lower than esters but can be increased by activation with acids.

Reaction Kinetics and Thermodynamic Parameters

The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) for transformations involving Pyrrolidine, 1-valeryl- is crucial for process optimization and mechanistic understanding. While specific experimental data for this exact compound is scarce in the literature, general principles from related amide reactions, such as hydrolysis, can be applied.

Reaction Kinetics: The hydrolysis of amides can be catalyzed by acid or base. Kinetic studies typically measure the rate of disappearance of the reactant or appearance of a product over time to determine the rate law and rate constant (k). For instance, kinetic studies on the hydrolysis of other amides have been performed to elucidate mechanisms and the influence of factors like pH and temperature. nih.govnih.gov The rate of hydrolysis for Pyrrolidine, 1-valeryl- would be expected to follow pseudo-first-order kinetics under conditions where the concentration of water or the catalyst (acid or base) is in large excess. The Arrhenius equation can then be used to determine the activation energy (Ea) of the reaction by studying the rate constant at different temperatures. nih.gov

Thermodynamic Parameters: Thermodynamic analysis reveals whether a reaction is favorable and to what extent. The key parameters are the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Enthalpy (ΔH): Represents the heat change of the reaction. For amide hydrolysis, this is typically exothermic (negative ΔH). Calorimetry is a key technique used to measure reaction enthalpies and ensure process safety during scale-up, as has been noted for the synthesis of N-acylpyrrolidines. scale-up.com

Entropy (ΔS): Reflects the change in disorder. Hydrolysis reactions where one molecule is cleaved into two generally have a positive entropy change.

Gibbs Free Energy (ΔG): Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous process. The equilibrium constant (K) of a reaction is directly related to ΔG. nist.gov

ParameterSymbolTypical Value (Illustrative)Significance
Activation Energy Ea60-80 kJ/molThe minimum energy required to initiate the hydrolysis reaction.
Enthalpy Change ΔH-20 to -30 kJ/molThe reaction releases heat (exothermic).
Entropy Change ΔS+10 to +30 J/(mol·K)The reaction leads to an increase in disorder.
Gibbs Free Energy Change ΔGNegativeThe hydrolysis is a spontaneous and favorable process under standard conditions.

Role as a Building Block in Organic Synthesis

Pyrrolidine, 1-valeryl- and related N-acylpyrrolidines are versatile building blocks in organic synthesis. wikipedia.org The amide functionality, while relatively stable, can be transformed into other key functional groups, and the pyrrolidine ring is a common scaffold in many biologically active compounds. sigmaaldrich.com

The amide group can undergo several key transformations:

Reduction to Amines: A common reaction is the reduction of the amide to a tertiary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert Pyrrolidine, 1-valeryl- into 1-pentylpyrrolidine. This transformation is fundamental in the synthesis of various substituted amines.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the amide can be hydrolyzed to yield valeric acid and pyrrolidine. This can be a deprotection step or a route to generate the parent amine and carboxylic acid. emich.edu

Reaction with Organometallic Reagents: Addition of organolithium or Grignard reagents to the amide can lead to the formation of ketones after an aqueous workup. This provides a route to synthesize more complex carbon skeletons.

Generation of N-Acyliminium Ions: N-acylpyrrolidines can be precursors to highly reactive N-acyliminium ions, particularly through oxidation at the α-carbon of the pyrrolidine ring. whiterose.ac.uk These intermediates are powerful electrophiles that can undergo cyclization reactions to form complex heterocyclic systems, including various natural products and alkaloids. whiterose.ac.uk

The pyrrolidine scaffold itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals. acs.org Therefore, Pyrrolidine, 1-valeryl- can serve as a readily available starting material or intermediate for the synthesis of more elaborate drug candidates. researchgate.netenamine.netnih.gov

Photochemical and Thermal Transformations

The response of Pyrrolidine, 1-valeryl- to energy inputs like light (photochemistry) and heat (thermal reactions) determines its stability and potential for unique transformations.

Photochemical Transformations: While specific photochemical studies on Pyrrolidine, 1-valeryl- are not prominent, research on analogous N-acylpyrrolidones provides insight. rsc.org Amides and imines can undergo various photochemical reactions. nih.govwur.nl For N-substituted 2-pyrrolidones, irradiation can lead to different pathways depending on the substituents. For example, N-trimethylsilylmethyl-2-pyrrolidone undergoes a simple protodesilylation rather than more complex rearrangements. rsc.org It is plausible that Pyrrolidine, 1-valeryl-, upon UV irradiation, could undergo cleavage of the N-acyl bond (a Norrish-type reaction) or hydrogen abstraction processes involving the pentyl chain or the pyrrolidine ring, potentially leading to fragmentation or cyclization products. The presence of chromophores and reaction conditions would heavily influence the outcome. nih.gov

Thermal Transformations: The thermal stability of a molecule is critical for its storage and processing. Thermal degradation experiments on related compounds show that decomposition pathways often involve the cleavage of the weakest bonds. nih.govtainstruments.com For Pyrrolidine, 1-valeryl-, heating at elevated temperatures would likely lead to:

Cleavage of the N-C(O) bond: This would break the amide bond, potentially leading to the formation of pyrrolidine and species derived from the valeryl group.

Fragmentation of the Acyl Chain: At higher temperatures, the C-C bonds within the pentyl group could cleave.

Ring Opening/Fragmentation: The pyrrolidine ring itself could undergo scission under harsh thermal conditions.

Studies on the thermal degradation of poly(N-vinyl pyrrolidone) indicate that the primary volatile product is the monomer, suggesting that depolymerization is a key mechanism. researchgate.net For a small molecule like Pyrrolidine, 1-valeryl-, analogous bond-breaking of the side chain would be expected. mdpi.com Degradation is often accelerated by the presence of oxygen and metals, which can introduce oxidative pathways alongside thermal ones. nih.gov

Biological Activity and Biochemical Interaction Studies of Pyrrolidine, 1 Valeryl and Its Derivatives

Enzyme Inhibition Assays (In Vitro)

In vitro enzyme inhibition assays are crucial for determining the potential of a compound to modulate the activity of specific enzymes, which can be therapeutic targets for various diseases. The following subsections detail the available research findings on the inhibitory effects of "Pyrrolidine, 1-valeryl-" and its derivatives on several key enzymes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a well-established target for the management of type 2 diabetes. researchgate.net Its inhibition prevents the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion. researchgate.net The pyrrolidine (B122466) moiety is a key structural feature in many potent DPP-IV inhibitors. nih.gov

While specific IC50 values for the direct inhibition of DPP-IV by "Pyrrolidine, 1-valeryl-" are not extensively documented in publicly available research, studies on pyrrolidine derivatives highlight the potential of this chemical class. For instance, research on novel dipeptidyl peptidase IV inhibitors has shown that pyrrolidine-based compounds can exhibit significant inhibitory activity. One study identified a 2-benzylpyrrolidine (B112527) derivative with an IC50 value of 0.3 ± 0.03 µM. nih.gov Another study on triazolotriazine analogs as DPP-4 inhibitors reported a promising compound with an IC50 of 28.05 µM. nih.gov These findings suggest that the pyrrolidine scaffold is a promising starting point for the design of effective DPP-IV inhibitors.

Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Pyrrolidine Derivatives

Compound/DerivativeIC50 (µM)Source(s)
2-Benzylpyrrolidine derivative0.3 ± 0.03 nih.gov
Triazolotriazine analog28.05 nih.gov
α-Amino pyrrole-2-carbonitrile (B156044) analog (most potent)0.004 nih.gov
(R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl) butan-1-one analog0.07 nih.gov

This table presents data for pyrrolidine derivatives to provide context, as specific data for "Pyrrolidine, 1-valeryl-" was not found.

Carbonic Anhydrase Inhibition

Although specific data for "Pyrrolidine, 1-valeryl-" is lacking, the broader field of carbonic anhydrase inhibitors includes a wide array of chemical structures, and heterocyclic compounds are among those investigated.

Table 2: In Vitro Carbonic Anhydrase Inhibitory Activity of Selected Compounds

Compound/DerivativeTarget IsozymeIC50/KiSource(s)
Oestrone-3-O-sulphamate (EMATE)hCAII25-59 nM (IC50) nih.gov
667 COUMATEhCAII25-59 nM (IC50) nih.gov
AcetazolamidehCAII25 nM (IC50) nih.gov
1,3-Dicarbonyl derivative of methylaminobenzene-sulfonamide (most active for hCA I)hCA I0.042 µM (Ki) researchgate.net
1,3-Dicarbonyl derivative of methylaminobenzene-sulfonamide (most active for hCA II)hCA II0.151 µM (Ki) researchgate.net

This table includes data for various compounds to illustrate the range of potencies observed for carbonic anhydrase inhibitors, as specific data for "Pyrrolidine, 1-valeryl-" was not found.

Bruton's Tyrosine Kinase (BTK) Modulation

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune disorders. diva-portal.org The development of BTK inhibitors has been an active area of research. diva-portal.org

Currently, there is no direct scientific literature available that details in vitro assays for the modulation of Bruton's tyrosine kinase by "Pyrrolidine, 1-valeryl-". However, the pyrrolidine ring is a common structural motif in medicinal chemistry and has been incorporated into various kinase inhibitors. biorxiv.org For example, in the synthesis of certain novel oxindole (B195798) derivatives as BTK inhibitors, pyrrolidine was used as a base in the reaction. biorxiv.org This highlights the utility of the pyrrolidine scaffold in the synthesis of pharmacologically active molecules, though it does not directly imply inhibitory activity for "Pyrrolidine, 1-valeryl-" itself. Further research is required to determine if this specific compound has any modulatory effect on BTK.

Metalloprotease Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including arthritis, cancer, and cardiovascular diseases. kuleuven.be Consequently, MMP inhibitors have been pursued as potential therapeutic agents. kuleuven.be

Specific studies on the inhibition of metalloproteinases by "Pyrrolidine, 1-valeryl-" are not prominent in the available literature. However, research on pyrrolidine derivatives has shown their potential as MMP inhibitors. For instance, a study on pyrrolidine mercaptosulfides demonstrated their ability to inhibit various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-14, with varying degrees of potency and selectivity. nih.gov The inhibitory constants (Kiapp) for these derivatives were in the nanomolar to micromolar range. nih.gov

Table 3: In Vitro MMP Inhibitory Activity of Selected Pyrrolidine Mercaptosulfide Derivatives

CompoundMMP-1 (Kiapp, nM)MMP-2 (Kiapp, nM)MMP-3 (Kiapp, nM)MMP-7 (Kiapp, nM)MMP-9 (Kiapp, nM)MMP-14 (Kiapp, nM)Source(s)
11b 45011011000>5000025001100 nih.gov
11c 190222000170001100270 nih.gov
11d 1001260011000470110 nih.gov
11e 606170600020040 nih.gov

This table presents data for a series of pyrrolidine mercaptosulfide derivatives to illustrate the potential of the pyrrolidine scaffold in MMP inhibition, as specific data for "Pyrrolidine, 1-valeryl-" was not found.

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. researchgate.netelifesciences.org

There is a lack of direct evidence from in vitro assays on the inhibitory activity of "Pyrrolidine, 1-valeryl-" against DNA gyrase and topoisomerase IV. However, the broader class of pyrrolamide inhibitors has been investigated for this purpose. A study on N-phenylpyrrolamide inhibitors of bacterial DNA gyrase reported compounds with low nanomolar IC50 values against Escherichia coli DNA gyrase and moderate activity against E. coli topoisomerase IV. rsc.org For example, the most potent inhibitors had IC50 values in the range of 2–20 nM against E. coli DNA gyrase, and one compound (22i) had an IC50 of 143 nM against E. coli topoisomerase IV. rsc.org These findings underscore the potential of pyrrolidine-containing structures in the development of novel antibacterial agents targeting these essential enzymes.

Table 4: In Vitro DNA Gyrase and Topoisomerase IV Inhibitory Activity of a Selected N-phenylpyrrolamide Derivative

CompoundTarget EnzymeIC50 (nM)Source(s)
22i E. coli DNA gyraseNot specified, but potent inhibitors in the series had IC50 of 2-20 nM rsc.org
22i E. coli topoisomerase IV143 rsc.org

This table presents data for a related N-phenylpyrrolamide to provide context, as specific data for "Pyrrolidine, 1-valeryl-" was not found.

Receptor Binding Profiling (In Vitro)

In vitro receptor binding assays are fundamental in pharmacology for characterizing the interaction of a compound with specific receptors, providing information on affinity (Ki or Kd values) and selectivity. nih.govnih.gov

Direct and comprehensive receptor binding profiling data for "Pyrrolidine, 1-valeryl-" is not extensively available in the scientific literature. However, a notable study on a series of 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides as angiotensin II AT1 receptor ligands provided a significant finding. The research indicated that the length of the acyl chain is crucial for the interaction with the AT1 receptor, and importantly, the valeric chain (a five-carbon chain as in "1-valeryl-") was identified as the optimal one for this interaction. While this study does not provide a specific binding constant (Ki or Kd) for "Pyrrolidine, 1-valeryl-" itself, it strongly suggests that the 1-valeryl-pyrrolidine moiety can be a key structural element for achieving affinity at the AT1 receptor.

Further comprehensive receptorome screening would be necessary to fully elucidate the receptor binding profile of "Pyrrolidine, 1-valeryl-" and to identify any other potential receptor interactions.

Cellular-Level Biological Effects (In Vitro, Non-Clinical)

In contrast to receptor binding studies, the cellular effects of various derivatives of 1-pentanoylpyrrolidine (a synonym for 1-valeryl-pyrrolidine) have been the subject of several non-clinical, in vitro investigations.

Pyrrolidine derivatives have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. The cytotoxic effects are often exerted through mechanisms such as the induction of apoptosis and modulation of various signaling pathways. nih.gov For instance, certain pyrrolidine derivatives have been shown to possess cytotoxic activity against several tumor cell lines. nih.gov

One study investigated a series of pyrrolidine-ferrocene hybrids and found that the most effective compounds exhibited strong antiproliferative effects, achieving up to 100% inhibition of proliferation in MDA-MB-231 cancer cells at a concentration of 50 μM. researchgate.net Another study on a tridecylpyrrolidine-diol derivative reported concentration-dependent cytotoxic and antiproliferative effects on both HCT116 and Caco-2 colon cancer cell lines. nih.gov

The antiproliferative activities of some pyrrolidine derivatives are presented in the table below.

Derivative NameCell LineAssayIC50 / ActivityReference
(2S,3S,4R)-2-Tridecylpyrrolidine-3,4-diol hydrochloride (SS13)HCT116MTT3.2 ± 0.1 μmol/L nih.govresearchgate.net
(2S,3S,4R)-2-Tridecylpyrrolidine-3,4-diol hydrochloride (SS13)HCT116BrdU6.46 ± 2.84 μmol/L nih.govresearchgate.net
(2S,3S,4R)-2-Tridecylpyrrolidine-3,4-diol hydrochloride (SS13)Caco-2MTT2.17 ± 1.5 μmol/L nih.govresearchgate.net
(2S,3S,4R)-2-Tridecylpyrrolidine-3,4-diol hydrochloride (SS13)Caco-2BrdU1.59 ± 0.72 μmol/L nih.govresearchgate.net
Pyrrolidine-ferrocene hybridsMDA-MB-231Not specifiedUp to 100% inhibition at 50 μM researchgate.net

It is important to note that the antiproliferative effects can be dependent on the length of the acyl chain. For example, in a study on N-acyl-CM4 peptides, long-chain fatty acyl modifications were found to effectively increase cytotoxicity to tested cancer cells. researchgate.net

The induction of apoptosis, or programmed cell death, is a key mechanism behind the anticancer potential of many pyrrolidine derivatives. tandfonline.com Research has shown that these compounds can trigger apoptosis in various cancer cell lines.

For example, a newly synthesized tridecylpyrrolidine analog, SS13, was found to induce both extrinsic and intrinsic apoptotic pathways in colorectal cancer cells. researchgate.net This induction of apoptosis was associated with the externalization of phosphatidylserine, a reduced mitochondrial membrane potential, activation of caspases-3/7, cleavage of PARP and caspase-8, and dysregulation of Bcl-2 family proteins. nih.govresearchgate.net Specifically, the pro-apoptotic protein Bax was upregulated, while the anti-apoptotic protein Bcl-2 was downregulated, leading to an increased Bax/Bcl-2 ratio which promotes apoptosis. frontiersin.org

Another study on a rhopaladinsT analog, RPDPRH, demonstrated that it could induce apoptosis in hepatocellular carcinoma cells (HepG2 and 7402) by regulating the expression of Bax and Bcl-2. frontiersin.org The treatment with RPDPRH led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. frontiersin.org

The evaluation of the anti-inflammatory response of Pyrrolidine, 1-valeryl- and its derivatives has yielded mixed and context-dependent findings. A patent for gelatinase inhibitors mentioned a "1-pentanoylpyrrolidine-2-carboxamide" derivative as having a potential inflammatory effect. researchgate.net

Conversely, other studies have highlighted the anti-inflammatory potential of related compounds. For instance, N-acylethanolamines, which share a similar acylamide structure, have been shown to exert anti-inflammatory effects in synovial cells from patients with rheumatoid arthritis by reducing the production of inflammatory mediators. nih.gov These effects were found to be mediated by TRPV1 and TRPA1 channels in a COX-2 dependent manner. nih.gov

Furthermore, novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives have demonstrated significant anti-inflammatory activity in vivo by reducing leukocyte migration and the production of nitric oxide and interleukin-1β. nih.gov The broad anti-inflammatory profile of N-acylpyrrolidines has also been noted in other contexts. smolecule.com

The antioxidant potential of pyrrolidine derivatives has been explored through various in vitro assays. Compounds with a pyrrolidine scaffold are recognized for their potential antioxidant properties. tandfonline.com

One common method to evaluate antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. While specific data for Pyrrolidine, 1-valeryl- is not available, the broader class of N-acylpyrrolidines has been investigated. researchgate.net For example, some novel benzazole derivatives containing a pyrrolidine moiety have been assessed for their antioxidant properties, including their ability to scavenge superoxide (B77818) anions and inhibit lipid peroxidation. d-nb.info

The antioxidant activity of these compounds is often attributed to their ability to act as chain breakers or free radical interceptors. researchgate.net The mechanism can involve direct hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), depending on the solvent and the specific structure of the derivative. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Determination for Biological Potency

The biological potency of Pyrrolidine, 1-valeryl- and its derivatives is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern their interactions with biological targets. These studies systematically modify the chemical structure and evaluate the corresponding changes in biological activity to identify critical pharmacophores.

Research into a series of 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides has highlighted the significance of the acyl chain length for biological activity. In these investigations, the valeric (pentanoyl) chain, as present in Pyrrolidine, 1-valeryl-, was identified as the optimal length for interaction with the target receptor, in this case, the human AT1 receptor researchgate.net. This suggests that the five-carbon chain of the valeryl group provides an ideal hydrophobic interaction within the binding pocket of the receptor.

Further SAR studies on various pyrrolidine derivatives have underscored the importance of the pyrrolidine ring itself, which often serves as a fundamental scaffold in nootropic agents grafiati.comuran.ua. The diverse substitution patterns on the pyrrolidine ring have been shown to modulate the activity of these compounds across a range of biological targets, including those relevant to cancer therapy nih.gov. For instance, in a series of pyrrolidine pentamine derivatives acting as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, modifications at different positions on the pyrrolidine scaffold had varied effects on inhibitory properties, indicating a potential for optimization mdpi.comnih.govbiorxiv.org. Specifically, alterations at the R1 position of the most active compounds led to a reduction in inhibition, emphasizing the critical nature of the substituent at this location mdpi.comnih.govbiorxiv.org.

The following table summarizes the impact of structural modifications on the biological potency of pyrrolidine derivatives, drawing parallels to Pyrrolidine, 1-valeryl-.

Compound SeriesStructural ModificationImpact on Biological PotencyReference
1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamidesVariation of acyl chain lengthThe valeric (pentanoyl) chain was found to be optimal for activity. researchgate.net
Pyrrolidine Pentamine DerivativesAlterations at the R1 positionReduced inhibitory activity, highlighting the importance of this position for potency. mdpi.comnih.govbiorxiv.org
Pyrrolidine Pentamine DerivativesModifications at R3, R4, and R5 positionsVaried effects, suggesting potential for further optimization of activity. mdpi.comnih.govbiorxiv.org

These findings collectively suggest that the biological activity of Pyrrolidine, 1-valeryl- is a finely tuned interplay between the lipophilic character of the valeryl group and the structural integrity of the pyrrolidine ring, which can be further modulated by substitutions on the ring.

Stereochemical Influences on Biological Activity and Target Interactions

Stereochemistry plays a pivotal role in the biological activity and target interactions of chiral molecules, and derivatives of pyrrolidine are no exception. The three-dimensional arrangement of atoms in a molecule can significantly affect its ability to bind to a specific biological target, as enzymes and receptors are themselves chiral environments.

Similarly, in the development of dual PPARα/γ agonists based on a 3,4-disubstituted pyrrolidine acid scaffold, the cis-3R,4S isomer was identified as the preferred stereochemistry for potent activity nih.gov. This stereochemical arrangement likely orients the key interacting groups in a manner that is optimal for binding to the PPARα and PPARγ receptors.

The influence of stereochemistry is a recurring theme in the study of chiral flavonoids, where individual enantiomers can possess distinct antitumor activities nih.gov. Although not directly related to Pyrrolidine, 1-valeryl-, these findings underscore the general principle that the specific spatial arrangement of functional groups is crucial for biological function.

The table below illustrates the influence of stereochemistry on the biological activity of selected pyrrolidine derivatives.

Compound SeriesStereochemical FeatureInfluence on Biological ActivityReference
N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamidesS absolute configuration at the 2-position of the pyrrolidine moietyMore potent dopamine (B1211576) D2 receptor binding affinity compared to the R enantiomer. nih.gov
N-[(1-n-hexyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamidesR absolute configuration at the 2-position of the pyrrolidine moietyMore potent dopamine D2 receptor binding affinity compared to the S enantiomer. nih.gov
3,4-disubstituted pyrrolidine acidscis-3R,4S isomerPreferred stereochemistry for potent dual PPARα/γ agonism. nih.gov

Given that Pyrrolidine, 1-valeryl- possesses a chiral center if substituted on the pyrrolidine ring, it is highly probable that its stereoisomers would exhibit differential biological activities. The precise nature of this stereochemical influence would depend on the specific biological target and the location and nature of any additional substituents.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like Pyrrolidine, 1-valeryl-. wjpmr.com Method development is a systematic process involving the optimization of several key parameters to achieve the desired separation and detection. wjpmr.commastelf.com

The initial phase of method development often involves "scouting" runs to find suitable conditions. wjpmr.com For N-acylpyrrolidines, reversed-phase (RP) chromatography is a common starting point, typically utilizing a C18 or C8 stationary phase. wjpmr.comjpionline.org The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or a buffer to control pH and improve peak shape. jpionline.organalis.com.my For more polar metabolites, which may show poor retention on traditional RP columns, Hydrophilic Interaction Chromatography (HILIC) presents a viable alternative.

Detection for Pyrrolidine, 1-valeryl-, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors, often requiring detection at low wavelengths (around 200-228 nm). analis.com.my For this reason, HPLC is frequently coupled with more universal detectors like mass spectrometry (MS), which provides superior sensitivity and specificity. Validation of the developed HPLC method is critical to ensure it is reliable and reproducible, assessing parameters such as linearity, precision, accuracy, and sensitivity (limit of detection and quantification). analis.com.my

Table 1: Example HPLC Method Parameters for Related Pyrrolidine Compounds

Parameter Condition 1 Condition 2
Column Kromasil 100-5, C8 (250 mm x 4.6 mm, 5 µm) jpionline.org Reversed Phase C18 analis.com.my
Mobile Phase A: pH 2.5 Phosphate Buffer/Methanol (80:20) jpionline.org B: pH 2.5 Phosphate Buffer/Methanol (10:90) jpionline.org Acetonitrile and Water (50:50) with pH adjusted to 3.0 analis.com.my
Flow Rate 1.5 mL/min jpionline.org 1.0 mL/min analis.com.my
Detection UV at 222 nm jpionline.org UV-Vis at 228 nm analis.com.my

| Mode | Gradient jpionline.org | Isocratic analis.com.my |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Trace Analysis

For the trace analysis required to detect low-concentration metabolites, Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), particularly tandem mass spectrometry (MS/MS), is the gold standard. nih.govnih.gov This technique offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and substantially faster analysis times. chromatographyonline.com

The use of sub-2 µm particle columns in UHPLC systems allows for more efficient separations. When paired with MS/MS, the system provides exceptional selectivity, enabling the quantification of target analytes even in highly complex biological matrices. mdpi.com The mass spectrometer can be operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for the parent compound and its expected metabolites, drastically reducing background noise and improving detection limits. nih.gov

Method development for UHPLC-MS/MS is rigorous, requiring careful optimization of both the chromatographic separation and the mass spectrometric parameters (e.g., ionization source conditions, collision energies). chromatographyonline.com The successful application of UHPLC-MS/MS has been demonstrated for the comprehensive analysis of metabolites in various biological fluids, identifying numerous metabolic products from a single sample run. nih.govresearchgate.net

Table 2: Illustrative UHPLC-MS/MS Method Parameters for Metabolite Analysis

Parameter Condition
Instrument UHPLC system coupled to a tandem mass spectrometer nih.gov
Column Cortecs UPLC T3 (100 x 2.1 mm, 1.6 µm) nih.gov
Mobile Phase A: Water/Methanol (98:2) with 0.0125% Acetic Acid nih.gov B: Water/Methanol (60:40) with 0.0125% Acetic Acid nih.gov
Flow Rate 0.3 mL/min nih.gov
Detection Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) chromatographyonline.com
Mode Gradient nih.gov

| Linear Range | Typically in the low ng/mL range (e.g., 1.2-2400 ng/mL) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Pyrrolidine, 1-valeryl- and some of its potential metabolites can be analyzed directly by GC-MS. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound.

GC-MS has been successfully used to identify Pyrrolidine, 1-valeryl- (as its synonym 1-(1-oxopentyl)-pyrrolidine) as a thermal degradation product in the complex matrix of pyrolyzed chicken feathers. researchgate.net This demonstrates the technique's ability to separate and identify the compound from a multitude of other volatile products. In the context of metabolite analysis, GC-MS is particularly useful for identifying metabolic pathways of related pyrrolidinophenone compounds. researchgate.net For instance, studies have identified metabolites resulting from the oxidation of the pyrrolidine ring, such as the formation of a lactam (oxo-pyrrolidine) metabolite, in urine samples. researchgate.net

Sample preparation for GC-MS may involve liquid-liquid extraction to isolate the analytes from the matrix. researchgate.net The GC separates the volatile components, which are then ionized (commonly by electron impact, EI) and detected by the mass spectrometer, providing a characteristic fragmentation pattern that serves as a chemical fingerprint for identification.

Table 3: GC-MS Instrumental Parameters for Analysis of Related Compounds

Parameter Condition 1 mdpi.com Condition 2 ucl.ac.uk
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film) Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium Helium
Flow Rate 1.0 mL/min 1.8 mL/min
Injector 250°C, Splitless mode Splitless mode
Oven Program 40°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min Varies based on analyte
MS Ion Source Electron Impact (EI) at 70 eV Electron Impact (EI) at 70 eV, 220°C

| Scan Range | m/z 35-450 | Varies based on analyte |

Electrophoretic Techniques

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography and is particularly well-suited for the analysis of charged and highly polar molecules. researchgate.netrsc.org While the parent compound Pyrrolidine, 1-valeryl- is neutral, its metabolites, which may be formed through processes like hydroxylation and subsequent glucuronidation, are often charged and highly polar, making them ideal candidates for CE analysis.

Different modes of CE can be employed. clinicallab.com Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-mass ratio. clinicallab.com For neutral molecules or for enhancing separation, Micellar Electrokinetic Chromatography (MEKC) can be used, where surfactants are added to the buffer to form micelles that act as a pseudostationary phase. clinicallab.comresearchgate.net

Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE for polar analytes with the sensitive and selective detection of MS. nih.gov This makes it a powerful tool for metabolite profiling in complex biological samples. However, the surfactants used in MEKC can sometimes interfere with the electrospray ionization source of the mass spectrometer, a challenge that requires careful method development to overcome. nih.gov

Table 4: General Parameters for Capillary Electrophoresis Analysis

Parameter Typical Setting
Capillary Fused silica, 10-100 µm inner diameter clinicallab.com
Background Electrolyte (BGE) Buffer solution (e.g., phosphate, borate); may contain surfactants (for MEKC) clinicallab.comnih.gov
Voltage High voltage (e.g., up to 30 kV) researchgate.net
Injection Hydrodynamic or Electrokinetic rsc.org

| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) nih.gov |

Applications in Complex Biological Matrices (Excluding Human Clinical Sample Quantification for Dosage/Safety)

The advanced analytical methods described are routinely applied to detect and identify Pyrrolidine, 1-valeryl- and its metabolites in various complex non-clinical matrices. These applications are essential for metabolic and environmental studies.

GC-MS has proven effective in identifying metabolites of structurally similar compounds in non-clinical biological samples. For example, the analysis of urine from research subjects has revealed key metabolic pathways for α-pyrrolidinophenones, such as the oxidation of the pyrrolidine ring to form lactam metabolites and the reduction of the keto group. researchgate.net This provides a strong precedent for using GC-MS to investigate the metabolism of Pyrrolidine, 1-valeryl-.

UHPLC-MS/MS is a particularly powerful tool for comprehensive metabolite profiling in biological fluids from preclinical research models. In studies involving rat plasma, UHPLC-MS/MS methods have successfully identified and tentatively characterized numerous metabolites of various compounds following oral administration. researchgate.net These studies typically involve a sample preparation step, such as liquid-liquid or solid-phase extraction, to remove proteins and other interferences before analysis. The high sensitivity and selectivity of UHPLC-MS/MS allow for the creation of detailed metabolic maps from a small volume of plasma.

These analytical techniques have also been applied to complex environmental and food matrices. For instance, GC-MS has been used to identify Pyrrolidine, 1-valeryl- in the volatile profile of pyrolyzed biological matter, showcasing its utility in identifying compounds in intricate sample compositions. mdpi.com

Conclusion

Established Synthetic Pathways for Pyrrolidine, 1-valeryl-

The most common and well-established methods for the synthesis of N-valerylpyrrolidine involve the formation of an amide bond between a pyrrolidine ring and a valeroyl group.

Amide formation is a cornerstone of organic synthesis, and the preparation of N-valerylpyrrolidine is no exception. This typically involves the reaction of pyrrolidine, a secondary amine, with a derivative of valeric acid. The nitrogen atom in pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the valeric acid derivative. savemyexams.com This condensation reaction results in the formation of the amide bond and the elimination of a small molecule. savemyexams.com

A common approach is the reaction between an acyl chloride and an amine. savemyexams.com In this case, valeroyl chloride is reacted with pyrrolidine. The high reactivity of the acyl chloride makes this a straightforward and often high-yielding method. chemistrysteps.com The reaction proceeds via nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks the carbonyl carbon of valeroyl chloride, leading to the displacement of the chloride ion. savemyexams.com

Alternatively, amides can be prepared from esters, though this generally requires more forcing conditions due to the lower reactivity of esters compared to acyl chlorides. chemistrysteps.com The direct reaction of a carboxylic acid, such as valeric acid, with an amine to form an amide is also possible but is often less practical without the use of coupling agents. This is because the acidic carboxylic acid and the basic amine can form a stable ammonium (B1175870) salt, which can hinder the desired nucleophilic substitution. chemistrysteps.com Heating the salt to high temperatures can drive off water and form the amide, but this is not always efficient. chemistrysteps.com To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to activate the carboxylic acid and facilitate amide bond formation under milder conditions. chemistrysteps.comnih.gov

The acylation of pyrrolidine with various valeroyl precursors is a key strategy for the synthesis of N-valerylpyrrolidine. Valeroyl chloride, due to its high reactivity, is a frequently used acylating agent. googleapis.comchembk.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. savemyexams.com

Another valeroyl precursor that can be utilized is valeric anhydride. While generally less reactive than valeroyl chloride, anhydrides are still effective acylating agents. The reaction with pyrrolidine would yield N-valerylpyrrolidine and a molecule of valeric acid as a byproduct.

The choice of the valeroyl precursor can be influenced by factors such as availability, cost, and the specific reaction conditions required. For instance, Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds, can be adapted to create precursors for N-acylpyrrolidines. For example, toluene (B28343) can be acylated with valeroyl chloride in the presence of a Lewis acid like aluminum chloride to produce 4-methylpropiophenone, which can then be further modified.

Table 1: Common Valeroyl Precursors for the Synthesis of N-Valerylpyrrolidine

PrecursorFormulaKey Features
Valeroyl chlorideC5H9ClOHighly reactive, often used with a base. chembk.com
Valeric anhydride(C5H9CO)2OLess reactive than the chloride, produces valeric acid as a byproduct.
Valeric acidC5H10O2Requires a coupling agent (e.g., DCC, EDC) for efficient reaction with amines at room temperature. chemistrysteps.com

Novel Approaches to Pyrrolidine Ring Functionalization

Recent advances in organic synthesis have led to the development of novel and more efficient methods for the functionalization of the pyrrolidine ring, including catalytic and stereoselective approaches.

Catalytic methods offer several advantages over traditional stoichiometric approaches, including milder reaction conditions, higher efficiency, and reduced waste. In the context of N-acylation, various catalysts have been explored to facilitate the formation of the amide bond. For instance, Lewis acids have been shown to play a crucial role in promoting the single-electron transfer from a photoredox catalyst to an amide carbonyl group, enabling C-N bond cleavage in unstrained pyrrolidines. nih.govacs.org This highlights the potential for catalytic systems to modulate the reactivity of N-acylpyrrolidines.

Palladium-catalyzed reactions have also emerged as a powerful tool for the synthesis of functionalized pyrrolidines. nih.gov For example, a one-pot, Pd-catalyzed process involving sequential N-arylation and carboamination has been developed for the modular synthesis of N-aryl-2-benzylpyrrolidines. nih.gov While not directly a method for N-acylation with a valeroyl group, this demonstrates the potential of palladium catalysis in constructing complex pyrrolidine-containing molecules.

The synthesis of chiral pyrrolidine derivatives is of significant interest due to their prevalence in biologically active molecules. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the final product.

One notable approach is the use of [3+2] cycloaddition reactions. For instance, the asymmetric synthesis of a highly substituted N-acylpyrrolidine has been achieved using a cycloaddition of methyl acrylate (B77674) and an imino ester, catalyzed by a complex of silver acetate (B1210297) and a cinchona alkaloid. acs.org This method allows for the construction of the pyrrolidine ring with high diastereomeric and enantiomeric control. acs.org

Another strategy involves the nucleophilic addition of organotrifluoroborates to chiral cyclic N-acyliminium ions. researchgate.net This method has been used to synthesize 5-substituted 2-pyrrolidinones with a preference for the syn diastereomer. researchgate.net Furthermore, stereoselective alkylations of proline derivatives have been employed to synthesize α-alkylproline derivatives, which are valuable chiral building blocks. nih.gov

Table 2: Examples of Novel Synthetic Approaches to Functionalized Pyrrolidines

MethodKey FeaturesApplication
Lewis Acid & Photoredox CatalysisEnables C-N bond cleavage in unstrained pyrrolidines. nih.govacs.orgSkeletal remodeling of pyrrolidines. nih.govacs.org
Palladium-Catalyzed Tandem ReactionsOne-pot synthesis of differentially arylated N-aryl-2-benzyl pyrrolidines. nih.govRapid construction of complex pyrrolidine libraries. nih.gov
Asymmetric [3+2] CycloadditionCatalyzed by a silver acetate/cinchona alkaloid complex, providing high stereocontrol. acs.orgSynthesis of highly substituted chiral N-acylpyrrolidines. acs.org
Nucleophilic Addition to N-Acyliminium IonsUtilizes potassium organotrifluoroborates for stereoselective synthesis. researchgate.netPreparation of functionalized N-heterocycles. researchgate.net

Synthesis of Pyrrolidine, 1-valeryl- Analogues and Homologues

The synthesis of analogues and homologues of N-valerylpyrrolidine involves modifying either the pyrrolidine ring or the acyl chain. These modifications are often pursued to explore structure-activity relationships in various biological contexts.

For example, the synthesis of pyrrolidine analogues of pochonicine, a potent β-N-acetylhexosaminidase inhibitor, has been achieved from polyhydroxylated cyclic nitrones. nih.gov This work highlights the importance of the N-acetylamino group and the specific configuration of the pyrrolidine ring for biological activity. nih.gov

The synthesis of N,N-dialkyldipeptidylamines as N-type calcium channel blockers demonstrates another area where pyrrolidine analogues are of interest. nih.gov Multiple parallel synthesis techniques have been employed to create focused libraries of these compounds for pharmacological screening. nih.gov

Furthermore, the synthesis of 2-oxo-1-pyrrolidine derivatives has been explored for their potential use in treating neurological disorders. google.com These compounds often feature various substituents on the pyrrolidine ring and different acyl groups.

The general synthetic strategies for these analogues and homologues often rely on the same fundamental reactions as for N-valerylpyrrolidine itself, such as amide formation and acylation. However, the starting materials are varied to introduce the desired structural diversity. For instance, instead of valeroyl chloride, other acyl chlorides or carboxylic acids can be used to generate homologues with different acyl chain lengths. Similarly, substituted pyrrolidines can be used as starting materials to produce analogues with functional groups on the pyrrolidine ring.

Preparation of Variously Substituted N-Acylpyrrolidines

The most straightforward and widely employed method for the synthesis of N-acylpyrrolidines is the reaction of pyrrolidine with an appropriate acylating agent. A common and efficient method involves the use of acyl chlorides, such as valeryl chloride, to yield N-valerylpyrrolidine. This reaction is a type of nucleophilic acyl substitution where the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. acs.org

A notable application of this methodology is in the multistep synthesis of the angiotensin II receptor blocker, valsartan (B143634). In a key step, an intermediate containing a substituted L-valine methyl ester is acylated with valeryl chloride. d-nb.inforjpbcs.com This highlights the compatibility of the N-acylation reaction with complex molecular scaffolds. A patented method for a valsartan intermediate involves the dropwise addition of n-valeryl chloride to a solution of the amine precursor in an organic solvent with an acid binding agent. google.com

The following table summarizes representative conditions for the N-acylation step in the synthesis of a valsartan precursor:

ReagentsBaseSolventTemperatureTimeConversion/YieldReference
L-valine methyl ester hydrochloride, valeryl chlorideEt3NDichloromethane0 °C to 25 °C1 hNot specified rjpbcs.com
Intermediate 11, valeryl chlorideDIPEADioxane80 °C5 min98.8% d-nb.info
Amine precursor, n-valeryl chlorideAcid binding agentOrganic solventNot specifiedNot specifiedHigh purity and yield google.com

Alternative approaches to N-acylpyrrolidines involve the construction of the pyrrolidine ring itself. For instance, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds can produce N-unprotected pyrrolidines, which can then be acylated in a subsequent step. Another method involves the alkylation of α-tert-butoxycarbonylamino ketone enolate anions to form 2-acylpyrrolidines. cdnsciencepub.com

Introduction of Diverse Moiety Attachments

The functionalization of the N-acylpyrrolidine scaffold allows for the introduction of a wide array of chemical moieties, leading to a diverse range of analogues with potentially unique properties. Several modern synthetic strategies have been developed to achieve this.

C-H Activation and Functionalization:

A powerful strategy for modifying the pyrrolidine ring in N-acylpyrrolidines is through direct C-H activation. This approach allows for the introduction of functional groups at positions that would be difficult to access through classical methods. Palladium-catalyzed C-H activation/C-C cross-coupling reactions have been developed for the ortho-arylation of N-pivaloylanilines, a concept that can be extended to other N-acyl systems. acs.org The use of directing groups, often the acyl group itself, can guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization. nih.govscripps.eduprinceton.eduu-tokyo.ac.jpacsgcipr.org

Lithiation and Subsequent Electrophilic Quench:

The deprotonation of N-acylpyrrolidines using strong bases, such as organolithium reagents, can generate a nucleophilic carbanion that can then react with various electrophiles. The enantioselective lithiation of N-Boc-pyrrolidine, a related N-acylated system, has been studied extensively and demonstrates the potential for creating chiral substituted pyrrolidines. nih.gov The resulting lithiated species can be trapped with electrophiles to introduce a variety of substituents. Research has shown that N-acylpyrrolidines can act as chemoselective acylating agents for organolithium reagents in the synthesis of ketones. nih.govresearchgate.net

Reductive Ring Opening:

Reductive cleavage of the C-N bond in N-acylpyrrolidines offers a pathway to linear amino compounds that can be further functionalized. This deconstructive approach has been achieved using photoredox catalysis in combination with a Lewis acid. nih.gov For example, the ring opening of N-acyl pyrrolidines can be initiated by single-electron reduction of the amide carbonyl group, leading to a radical anion that undergoes C-N bond scission. rsc.orgthieme-connect.de This method provides access to functionalized open-chain amines from cyclic precursors.

Alkenylation:

A one-pot, telescoped alkenylation of amides, including N-acylpyrrolidines, has been developed. This method utilizes stable tetrahedral intermediates as lithium enolate precursors, which then react to form vinylogous products. nih.gov This transformation allows for the introduction of a double bond adjacent to the former carbonyl carbon.

The following table summarizes some of the methods for introducing diverse moieties to N-acylpyrrolidine systems:

MethodReagentsMoiety IntroducedReference
C-H ActivationPd catalyst, directing group, coupling partnerAryl, alkyl, etc. nih.govscripps.edu
Lithiation/AlkylationOrganolithium base, electrophile (e.g., alkyl halide)Alkyl, other electrophilic groups nih.govresearchgate.net
Reductive Ring OpeningPhotoredox catalyst, Lewis acidFunctionalized open-chain amine nih.govthieme-connect.de
AlkenylationOrganolithium reagent, specific conditionsAlkene nih.gov

Mass Spectrometry for Fragmentation Mechanism Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

Electron Ionization Mass Spectrometry Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. The resulting mass spectrum displays the relative abundance of these fragments, which is characteristic of the molecule's structure.

For Pyrrolidine, 1-valeryl-, the molecular ion (M+) peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of N-acylpyrrolidine derivatives is influenced by the amide functional group and the alkyl chain. A key fragmentation pathway involves the cleavage of the bond between the carbonyl group and the pyrrolidine ring. The loss of the neutral pyrrolidine ring (71 Da) is a common fragmentation pattern observed in α-pyrrolidinophenone cathinones. wvu.eduresearchgate.net Another significant fragmentation involves the acyl group. For instance, in the mass spectrum of 1-valeroyl-d-lysergic acid diethylamide (1V-LSD), a related acylated compound, an oxonium ion at m/z 85 is observed, which corresponds to the valeryl group. nih.gov This ion can further lose a molecule of carbon monoxide (CO) to form a butyl cation at m/z 57. nih.gov

A representative fragmentation pattern for Pyrrolidine, 1-valeryl- would be expected to show a prominent fragment ion resulting from the loss of the valeryl group or the pyrrolidine moiety.

Analysis of Hydrogen Rearrangements and McLafferty Rearrangements

The McLafferty rearrangement is a characteristic fragmentation mechanism observed in mass spectrometry for molecules containing a carbonyl group and an accessible γ-hydrogen atom on an alkyl chain. wikipedia.org This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond.

In Pyrrolidine, 1-valeryl-, the valeryl group provides the necessary structural features for a McLafferty rearrangement. The process would involve the transfer of a hydrogen atom from the γ-carbon of the pentanoyl chain to the carbonyl oxygen, leading to the elimination of a neutral butene molecule and the formation of a resonance-stabilized enol-cation. This rearrangement is a common phenomenon in the mass spectrometry of ketones and amides with sufficiently long alkyl chains. wikipedia.org

High-Resolution Mass Spectrometry for Fragment Ion Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). hilarispublisher.comnih.govmdpi.com This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. hilarispublisher.com By comparing the experimentally measured accurate mass with the calculated exact masses of possible elemental formulas, the chemical formula of each fragment ion can be confidently assigned. This capability is crucial for distinguishing between ions that may have the same nominal mass but different elemental compositions. For instance, HRMS can differentiate between fragment ions that differ by the presence of different isotopes, such as ¹³C versus ¹²C and ¹H. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ipb.pt ¹H and ¹³C NMR are routinely used for the structural elucidation of organic compounds like Pyrrolidine, 1-valeryl-. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.

For Pyrrolidine, 1-valeryl-, the ¹H NMR spectrum would exhibit distinct signals for the protons on the pyrrolidine ring and the valeryl chain. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group are expected to be deshielded and appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons. msu.edunih.gov The protons of the valeryl chain would show characteristic multiplets, with the terminal methyl group appearing at the highest field (lowest ppm value). nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Pyrrolidine, 1-valeryl- This table is a representation of expected values and may vary based on solvent and experimental conditions.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrrolidine CH₂ (adjacent to N) 3.2 - 3.6 Triplet
Pyrrolidine CH₂ (β to N) 1.8 - 2.1 Multiplet
Valeryl α-CH₂ (adjacent to C=O) 2.2 - 2.5 Triplet
Valeryl β-CH₂ 1.5 - 1.8 Multiplet
Valeryl γ-CH₂ 1.2 - 1.5 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.

In the ¹³C NMR spectrum of Pyrrolidine, 1-valeryl-, the carbonyl carbon of the amide group would be the most deshielded, appearing at the lowest field (170-180 ppm). udel.edu The carbons of the pyrrolidine ring adjacent to the nitrogen atom would also be deshielded compared to the other pyrrolidine carbons. chemicalbook.com The carbons of the valeryl chain would show distinct signals, with the terminal methyl carbon appearing at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Pyrrolidine, 1-valeryl- This table is a representation of expected values and may vary based on solvent and experimental conditions.

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 170 - 175
Pyrrolidine C (adjacent to N) 45 - 50
Pyrrolidine C (β to N) 23 - 28
Valeryl α-C (adjacent to C=O) 33 - 38
Valeryl β-C 28 - 32
Valeryl γ-C 21 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides initial data on the chemical environment of protons and carbons, 2D NMR experiments are indispensable for unambiguously assigning these signals and confirming the molecule's structure by revealing through-bond correlations.

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY (Correlation Spectroscopy) experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.orgcsbsju.edu The resulting 2D spectrum displays the standard ¹H NMR spectrum on both axes, with diagonal peaks representing the proton signals and off-diagonal cross-peaks indicating coupling between pairs of protons. libretexts.orgwikipedia.org

For Pyrrolidine, 1-valeryl-, distinct sets of correlations are expected:

Valeryl Chain: Protons on each methylene group (-CH₂-) in the valeryl chain will show cross-peaks to the protons on the adjacent methylene groups. For instance, the protons at C3' would be coupled to those at C2' and C4'. The terminal methyl protons (C5') would show a correlation only to the C4' methylene protons.

Pyrrolidine Ring: Within the pyrrolidine ring, the protons on a given carbon (e.g., C3) will show correlations to their neighbors on adjacent carbons (C2 and C4). Due to the ring structure, the protons on the two carbons adjacent to the nitrogen (C2 and C5) would be coupled to their respective neighbors (C3 and C4).

The COSY spectrum is crucial for tracing the carbon-hydrogen framework within both the acyl chain and the heterocyclic ring.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment maps correlations between protons and the carbon atoms to which they are directly attached. wikipedia.orgnih.gov This technique is highly sensitive and resolves the issue of signal overlap common in 1D spectra by spreading the signals across two dimensions: a ¹H axis and a ¹³C axis. nih.gov Each peak in an HSQC spectrum corresponds to a specific C-H bond.

The expected ¹H and ¹³C chemical shifts for Pyrrolidine, 1-valeryl- are influenced by the electron-withdrawing effect of the amide carbonyl group and the nitrogen atom. The alpha-carbons to the carbonyl (C2') and the nitrogen (C2, C5) are expected to be the most downfield-shifted among the aliphatic signals.

Predicted ¹H and ¹³C Chemical Shifts for Pyrrolidine, 1-valeryl-

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C1' (C=O)~172-
C2'~35~2.3 (t)
C3'~28~1.6 (m)
C4'~22~1.3 (m)
C5'~14~0.9 (t)
C2, C5~46~3.4 (t)
C3, C4~24~1.9 (m)

Note: These are estimated values. Actual shifts may vary based on solvent and experimental conditions. (t) = triplet, (m) = multiplet.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is key to assembling the complete molecular structure by identifying longer-range couplings (typically over 2 to 3 bonds) between carbon and hydrogen atoms. While HSQC links carbons to their directly attached protons, HMBC connects molecular fragments.

For Pyrrolidine, 1-valeryl-, the most critical HMBC correlations would be those that link the valeryl group to the pyrrolidine ring across the amide bond.

A cross-peak between the protons on the pyrrolidine carbons adjacent to the nitrogen (C2, C5) and the carbonyl carbon (C1') would confirm the N-acyl linkage.

Correlations between the protons on the alpha-carbon of the valeryl chain (C2') and the carbonyl carbon (C1') would solidify the structure of the acyl moiety.

Other 2- and 3-bond correlations within the ring and the chain would further corroborate the assignments made from COSY and HSQC data.

Together, COSY, HSQC, and HMBC experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the precise structure of Pyrrolidine, 1-valeryl-.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹).

The IR spectrum of Pyrrolidine, 1-valeryl- is expected to be dominated by a few key absorption bands that are characteristic of its amide structure.

C=O Stretch: The most intense and diagnostic peak will be from the carbonyl (C=O) stretching vibration of the tertiary amide. This band is expected to appear as a strong absorption in the range of 1630-1670 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond within the amide linkage typically appears in the region of 1200-1300 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the numerous CH₂ groups in the pyrrolidine ring and valeryl chain will produce strong absorptions in the 2850-3000 cm⁻¹ region.

C-H Bending: Vibrations corresponding to the scissoring and rocking of CH₂ groups are expected in the fingerprint region, approximately between 1400 and 1480 cm⁻¹.

Predicted IR Absorption Frequencies for Pyrrolidine, 1-valeryl-

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C-H (Aliphatic)Stretch2850 - 3000Strong
C=O (Amide)Stretch1630 - 1670Strong
CH₂Bend (Scissoring)1400 - 1480Medium
C-NStretch1200 - 1300Medium-Strong

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. nih.gov While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum.

In the Raman spectrum of Pyrrolidine, 1-valeryl-:

The aliphatic C-H stretching and bending modes will be clearly visible.

The C=O stretch of the amide will also be present, providing complementary information to the IR data.

Vibrations associated with the C-C backbone of the valeryl chain and the pyrrolidine ring are typically strong in Raman spectra and would be observed in the 800-1200 cm⁻¹ region.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on Pyrrolidine (B122466), 1-valeryl-

Publicly available scientific literature lacks extensive, detailed research specifically focused on the biological or pharmacological properties of Pyrrolidine, 1-valeryl-. Its primary characterization is that of a chemical compound with a defined structure. The key research findings are therefore limited to its basic identification and the broader context provided by studies on analogous structures. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely utilized by medicinal chemists to develop compounds for treating human diseases. nih.govnih.gov The interest in this saturated scaffold is driven by its ability to explore pharmacophore space effectively due to its three-dimensional, non-planar structure. nih.govnih.gov However, dedicated studies detailing the synthesis, characterization, and biological evaluation of the 1-valeryl derivative are not prominent.

IdentifierInformation
Chemical NamePyrrolidine, 1-valeryl-
SynonymN-Pentanoylpyrrolidine
CAS Number5046-27-5
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol

Identification of Promising Avenues for Further Academic Investigation

The absence of specific data on Pyrrolidine, 1-valeryl- presents a significant opportunity for foundational research. The well-established biological importance of the pyrrolidine scaffold suggests that this simple derivative could serve as a valuable starting point or fragment in drug discovery programs. nih.gov Future academic investigations should be systematic, beginning with fundamental characterization and expanding into a broad range of biological screenings.

Area of InvestigationRationale and Key Research Questions
Chemical Synthesis and Optimization Develop and optimize scalable synthesis routes. What are the most efficient catalytic systems and reaction conditions for the acylation of pyrrolidine with valeryl chloride or its equivalents?
Physicochemical Characterization Fully characterize its solubility, lipophilicity (LogP), pKa, and solid-state properties. How do these properties influence its potential as a drug candidate fragment?
Broad Biological Screening Screen the compound against a wide array of biological targets, including GPCRs, ion channels, and enzymes, particularly those related to the central nervous system (CNS), inflammation, and infectious diseases, where other pyrrolidine derivatives have shown activity. nih.gov Does Pyrrolidine, 1-valeryl- exhibit any "hit" activity?
Pharmacokinetic Profiling Conduct preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies. Is the compound metabolically stable? What are its primary metabolic pathways? Studies on other pyrrolidinophenones have identified hydroxylation and reduction of carbonyl groups as key metabolic routes. nih.gov
Fragment-Based Drug Design (FBDD) Utilize the compound as a fragment in FBDD campaigns. Can the pyrrolidine or valeryl moiety bind to pockets in therapeutically relevant proteins, serving as an anchor for building more complex and potent molecules?

Potential for Development of Novel Chemical Entities based on the Pyrrolidine, 1-valeryl- Scaffold

The Pyrrolidine, 1-valeryl- scaffold, while simple, offers a versatile platform for the rational design of new chemical entities. The development of novel compounds can be guided by structure-activity relationship (SAR) studies on more complex pyrrolidine-containing drugs. nih.gov The pyrrolidine ring's stereochemistry and the potential for substitution are key factors that influence pharmacological efficacy. nih.gov Modifications can be systematically introduced to both the heterocyclic ring and the acyl side chain to explore new chemical space and target specific biological activities.

Scaffold Modification StrategyDescription and Potential Therapeutic Target
Substitution on the Pyrrolidine Ring Introducing substituents (e.g., hydroxyl, amino, phenyl groups) at the C2, C3, or C4 positions. The stereochemistry of these additions is crucial, as the spatial orientation of substituents can dramatically alter binding to enantioselective proteins. nih.gov This could target CNS disorders or be used to develop enzyme inhibitors.
Modification of the Valeryl Chain Altering the length of the alkyl chain, introducing double or triple bonds, or adding terminal functional groups (e.g., a phenyl ring, a carboxylic acid). This could modulate lipophilicity and interaction with hydrophobic binding pockets, potentially leading to compounds with antimicrobial or anticancer activity.
Bioisosteric Replacement Replacing the valeryl group's carbonyl moiety with other functional groups like a sulfonyl group, or replacing the entire chain with different acyl groups to fine-tune electronic and steric properties. This is a common strategy to improve metabolic stability and target affinity.
Hybrid Molecule Design Conjugating the Pyrrolidine, 1-valeryl- scaffold to another known pharmacophore. This could lead to the development of dual-target agents or compounds with novel mechanisms of action, a strategy employed in creating derivatives with antitubercular or anti-inflammatory properties. nih.gov

Q & A

Q. How can experimental design frameworks optimize the synthesis of 1-valeryl-pyrrolidine derivatives?

Utilize Design of Experiments (DoE) to systematically evaluate critical parameters (e.g., residence time, temperature, reagent equivalents). For example, a Central Composite Face (CCF) design in MODDE software can model interactions between factors and identify optimal conditions for yield and selectivity . This approach reduces trial-and-error inefficiencies and enables predictive modeling of reaction outcomes.

Q. What analytical methods are essential for verifying the structural integrity of 1-valeryl-pyrrolidine?

Combine NMR spectroscopy (e.g., comparing 1^1H/13^13C chemical shifts with literature data for N-acylated pyrrolidines) and X-ray crystallography to resolve ambiguities in stereochemistry or regiochemistry. Cross-validation with synthetic standards (e.g., benzoylated pyrrolidine analogs) is critical to avoid misassignment, as demonstrated in structural reassignment studies .

Q. What initial strategies are effective for establishing structure-activity relationships (SAR) in pyrrolidine derivatives?

Begin with enzymatic assays to assess bioactivity and docking studies to predict binding modes. For example, testing diastereomeric pyrrolidine analogs (e.g., (2S,4R) vs. (2R,4S) configurations) reveals the impact of chiral centers on receptor selectivity and potency. This approach was validated in melanocortin receptor agonist studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data for pyrrolidine-based compounds?

Investigate experimental variables (e.g., solvent, pH, assay conditions) and employ advanced mass spectrometry (MS) techniques. For instance, UPLC/Q-TOF-MS with Fast-DDA mode can distinguish isomers, while electron transfer dissociation (ETD) complements collision-induced dissociation (CID) to clarify fragmentation patterns and confirm structural identities .

Q. What role does pyrrolidine ring conformation play in biological activity?

Use X-ray crystallography and DFT calculations to correlate ring puckering with activity. For example, pseudo-axial vs. pseudo-equatorial orientations of substituents (e.g., Boc-protected pyrrolidine in securinega alkaloids) influence binding affinity. Revised ECEPP/3 parameters for proline/pyrrolidine geometry improve conformational energy predictions .

Q. How can multi-step syntheses of functionalized pyrrolidines address challenges in regioselectivity?

Leverage synthon-driven strategies (anionic, cationic, or radical intermediates) for α-functionalization. For dehydrogenative oxidation, optimize conditions (e.g., H2_2 atmosphere, 180°C) to convert pyrrolidine to 2-pyrrolidinone, a key intermediate. Catalyst selection (e.g., Cp*-based complexes) enhances efficiency .

Q. What methodologies enable data-independent analysis of pyrrolidine alkaloids in complex mixtures?

Apply mass spectral networking with characteristic fragmentation patterns (e.g., pyrrolidine-specific cleavages). ETD-MS avoids proline-directed fragmentation, enabling complementary data to CID for de novo identification of isomers in natural product extracts .

Methodological Best Practices

Q. How can researchers ensure data validity in SAR studies of pyrrolidine derivatives?

Adhere to reproducibility protocols :

  • Document synthetic procedures (catalyst batches, solvent purity) .
  • Use internal standards (e.g., biphenyl for GC yield quantification) .
  • Validate assays with positive/negative controls and replicate experiments .

Q. What computational tools are recommended for studying pyrrolidine-protein interactions?

Combine molecular docking (e.g., AutoDock) with molecular dynamics simulations to assess binding stability. Parameterize force fields using updated ECEPP/3 data for proline/pyrrolidine geometry to improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.